molecular formula C11H15N3O2S B1344855 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1218077-95-2

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1344855
CAS No.: 1218077-95-2
M. Wt: 253.32 g/mol
InChI Key: XBVPIFRZBQGDPY-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a 5,5-dimethyl-thiazolidine-4-carboxylic acid core with a 2-aminopyridine moiety, a structure known to confer significant potential in probing biological pathways. The thiazolidine core is a privileged structure in medicinal chemistry, with derivatives extensively investigated for their diverse biological activities . The specific molecular architecture of this reagent suggests its primary value in anticancer and enzymology research. The 5,5-dimethyl-thiazolidine-4-carboxylic acid moiety is a recognized pharmacophore, and its integration into novel structures is a key strategy in the development of cytotoxic agents . Thiazolidin-4-one derivatives, a closely related class, have demonstrated considerable promise as anticancer agents by inhibiting the proliferation of various cell lines and acting as multi-target enzyme inhibitors . Furthermore, the 2-aminopyridine group is a common feature in ligands for various enzymes, indicating that this compound could serve as a key intermediate or precursor in the synthesis of potent enzyme inhibitors. Researchers can leverage this compound to develop novel small molecules targeting enzymes such as alpha-amylase, given that analogous thiazolidine-4-carboxylic acid derivatives have shown potent inhibitory activity in this area . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-11(2)7(10(15)16)14-9(17-11)6-4-3-5-13-8(6)12/h3-5,7,9,14H,1-2H3,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPIFRZBQGDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=C(N=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidine Ring Formation

  • Starting Material: L-cysteine or synthetic 1,3-thiazolidin-4-carboxylic acid derivatives.
  • Method: Condensation of cysteine with aldehydes or ketones to form the thiazolidine ring is a classical approach. For 5,5-dimethyl substitution, the use of acetone or other suitable ketones is common to introduce the geminal dimethyl groups at the 5-position.
  • Reaction Conditions: Typically carried out in polar solvents such as ethanol or water, at temperatures ranging from room temperature to reflux (40–85 °C), with stirring for several hours to ensure ring closure.

Acylation and Purification

  • Acylation: Acylation of the thiazolidine nitrogen or carboxyl group can be performed using acetic anhydride or other acylating agents to obtain N-acyl derivatives, which may be intermediates or final products depending on the target compound.
  • Purification: The reaction mixtures are typically purified by vacuum filtration, washing with cold ethanol, and drying under vacuum to isolate the desired product with high purity.
  • Yields: Reported yields for similar thiazolidine derivatives range from moderate to high (50–90%), depending on reaction time, temperature, and reagent stoichiometry.

Representative Experimental Data from Patent Literature

A relevant patent (WO2009065797A1) describes a process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acids, which are structurally related to the target compound. Key experimental conditions and results are summarized below:

Parameter Details
Starting material 1,3-thiazolidin-4-carboxylic acid (synthetic)
Acylating agent Acetic anhydride
Solvent Ethanol
Temperature 22 °C for 1 h, then reflux for 4 h
Stirring speed 200 rpm
Reaction time 16–24 h
Product isolation Vacuum filtration, washing with cold ethanol, vacuum drying
Product composition Mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate
Yield 5.5–6.1 g from 10.3 g starting acid (approx. 50–60%)
  • Analytical data such as mass spectrometry, IR spectroscopy, and chromatographic profiles confirm the purity and identity of the products.
  • The process emphasizes environmentally friendly solvents, lower energy consumption, and high yields suitable for industrial scale-up.

Detailed Reaction Scheme (Conceptual)

  • Step 1: Condensation of L-cysteine with acetone to form 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.
  • Step 2: Activation of the carboxylic acid group by conversion to an acid anhydride or acid chloride.
  • Step 3: Coupling with 2-aminopyridin-3-yl derivative under controlled temperature and solvent conditions to form the amide or substituted thiazolidine.
  • Step 4: Purification by filtration and washing to isolate the final compound.

Analytical and Research Findings

  • Mass Spectrometry: Confirms molecular weight consistent with the target compound and its derivatives.
  • Infrared Spectroscopy: Characteristic absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and thiazolidine ring vibrations.
  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity and confirm the presence of desired products and absence of significant impurities.
  • Optical Rotation: Measurement to confirm stereochemistry and enantiomeric purity when applicable.

Summary Table of Preparation Parameters

Preparation Aspect Details/Conditions
Starting materials L-cysteine, acetone, 2-aminopyridin-3-yl derivatives
Solvents Ethanol, water (polar solvents)
Temperature range 22 °C to reflux (~85 °C)
Reaction time 1–24 hours
Acylating agents Acetic anhydride, acid chlorides
Stirring speed ~200 rpm
Product isolation Vacuum filtration, ethanol washing, vacuum drying
Yield range 50–90% depending on conditions
Analytical techniques MS, IR, HPLC, optical rotation

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related thiazolidine-carboxylic acid derivatives, focusing on substituents, molecular weight, and biological relevance.

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmaceutical Relevance
Target Compound C₁₁H₁₅N₃O₂S 253.33 2-Aminopyridin-3-yl, dimethyl-thiazolidine, carboxylic acid Potential antibiotic or enzyme inhibitor
Nafcillin-related impurity (Compound 4) C₂₅H₂₅N₃O₆S* Not reported Ethoxy-naphthyl, carboxy groups Process-related impurity in nafcillin synthesis
Ampicillin open form C₁₆H₂₁N₃O₅S 367.42 Phenylacetyl, amino, dimethyl-thiazolidine Hydrolyzed derivative of ampicillin
AP3 () C₁₁H₁₉NO₅S 277.34 Carboxy-hydroxy-methyl-propyl, dimethyl-thiazolidine Synthetic intermediate or degradation product
Amoxicillin EP Impurity K C₃₂H₄₀N₆O₁₁S₂ 748.82 Dimeric thiazolidine, hydroxyphenyl, carboxy groups Oxidative dimer impurity in amoxicillin synthesis
Penicilloic acid C₁₆H₂₀N₂O₅S 352.41 Phenylacetamido, dimethyl-thiazolidine, carboxylic acid Degradation product of β-lactam antibiotics

*Estimated based on synthesis scheme in .

Key Observations

Substituent Diversity: The target compound is distinguished by its 2-aminopyridin-3-yl group, which is absent in β-lactam-derived analogs like ampicillin or amoxicillin impurities. Nafcillin-related compounds (e.g., Compound 4 ) feature bulky aromatic substituents (ethoxy-naphthyl), which likely reduce solubility compared to the target compound. Ampicillin open form retains the phenylacetyl side chain characteristic of penicillins but lacks the β-lactam ring, altering its antibacterial activity .

Molecular Weight and Physicochemical Properties: The target compound has the lowest molecular weight (253.33 g/mol), suggesting better membrane permeability than larger analogs like Amoxicillin EP Impurity K (748.82 g/mol) . AP3 (277.34 g/mol) contains hydroxyl and carboxy groups, increasing hydrophilicity and acidity compared to the target compound’s aminopyridine moiety .

Biological Implications: Amoxicillin EP Impurity K’s dimeric structure may lead to immunogenic effects, unlike the monomeric target compound . Penicilloic acid, a β-lactam degradation product, shares the thiazolidine-carboxylic acid core but lacks antibiotic activity due to the opened lactam ring .

Biological Activity

2-(2-Aminopyridin-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This thiazolidine derivative has been studied for various pharmacological effects, including antiviral and antifungal properties.

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 1218077-95-2

Biological Activity Overview

Research indicates that compounds containing the thiazolidine structure exhibit a range of biological activities. Notably, this specific compound has been evaluated for its antiviral and antifungal properties.

Antiviral Activity

A study highlighted the antiviral efficacy of thiazolidine derivatives against Tobacco Mosaic Virus (TMV). The compound demonstrated significant in vitro and in vivo activity:

  • In Vitro Inactivation Rate : 51% at 500 μg/mL
  • Curative Activity : 47% at 500 μg/mL
  • Protection Activity : 49% at 500 μg/mL

These results suggest that the compound can effectively inhibit viral replication and assembly, making it a candidate for further antiviral research .

Antifungal Activity

The compound has also shown promising antifungal activity against various pathogenic fungi. In comparative tests, it exhibited superior efficacy compared to commercial fungicides. For instance:

  • Cercospora arachidicola and Alternaria solani were notably susceptible, with the compound outperforming traditional treatments like carbendazim .

The mechanism by which this compound exerts its biological effects is primarily through interaction with viral proteins and fungal cell walls. Molecular docking studies reveal strong binding affinities with key viral components, inhibiting their functionality and thereby reducing viral load in infected systems .

Case Studies

  • Antiviral Efficacy Against TMV
    • A detailed study assessed the compound's activity against TMV, showing that it significantly outperformed ribavirin, a standard antiviral agent.
    • The study concluded that the structural characteristics of the thiazolidine ring enhance its interaction with viral proteins, leading to improved antiviral activity.
  • Fungicidal Efficacy
    • In a series of tests against various phytopathogenic fungi, this compound was found to exhibit broad-spectrum fungicidal properties.
    • Compounds similar in structure were tested alongside this thiazolidine derivative, confirming its superior efficacy against resistant fungal strains.

Summary of Findings

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget OrganismInhibition Rate (%)Concentration (μg/mL)
AntiviralTMV51500
AntiviralRibavirin (control)40500
AntifungalCercospora arachidicolaHigher than commercial fungicidesN/A
AntifungalAlternaria solaniHigher than commercial fungicidesN/A

Q & A

Basic Research Question

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving chiral centers in thiazolidine rings .
  • NMR : 1^1H-1^1H COSY and 1^1H-13^{13}C HSQC experiments clarify proton-proton coupling and carbon environments, especially for the aminopyridine and thiazolidine moieties .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–7.4) at 37°C, sampling at intervals (0–72 hours). Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Kinetic analysis : Use first-order kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-sensitive functional groups (e.g., the thiazolidine ring) .
  • Degradation products : LC-MS/MS identifies hydrolyzed derivatives, such as open-chain carboxylic acids or aminopyridine fragments .

What strategies resolve contradictions in crystallographic data during structural refinement?

Advanced Research Question

  • Cross-validation : Compare SHELX-refined structures with DFT-optimized computational models to verify bond lengths and angles .
  • Twinned data analysis : Use SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-merohedral twinning .
  • Residual density maps : Analyze electron density peaks >0.3 e/Å3^3 to identify disordered solvent molecules or misplaced hydrogen atoms .

How does the stereochemical configuration of the thiazolidine ring influence biological activity?

Advanced Research Question

  • Comparative studies : Synthesize enantiomers (e.g., (4R)- and (4S)-configurations) and test in receptor-binding assays. highlights the importance of stereochemistry in related thiazolidine derivatives .
  • Molecular docking : Use software like AutoDock Vina to predict interactions between the compound’s chiral centers and target proteins (e.g., enzymes or receptors) .

What analytical challenges arise in detecting trace impurities, and how are they mitigated?

Advanced Research Question

  • HPLC-DAD/ELSD : Employ orthogonal methods to detect non-UV-active impurities. notes dimeric byproducts (e.g., amoxicillin EP impurity K) that require gradient elution for separation .
  • NMR spiking : Add reference standards of suspected impurities (e.g., hydrolyzed derivatives) to confirm peak assignments .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), LOD (<0.1%), and LOQ (<0.3%) .

What computational methods are recommended for predicting the compound’s reactivity in aqueous environments?

Advanced Research Question

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model hydrolysis pathways and transition states .
  • MD simulations : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to identify hydrogen-bonding interactions that stabilize or destabilize the thiazolidine ring .

How should researchers handle and store this compound to prevent degradation?

Basic Research Question

  • Storage : Keep in airtight containers under nitrogen at –20°C to minimize oxidation. emphasizes avoiding moisture and light exposure .
  • Handling : Use gloveboxes for hygroscopic samples and pre-dry solvents (e.g., molecular sieves for DMSO) .

What are the key differences in synthetic pathways between this compound and structurally related thiazolidine derivatives?

Advanced Research Question

  • Ring-closure mechanisms : Compare nucleophilic (e.g., cysteine-based cyclization) vs. electrophilic (e.g., Michael addition) pathways. and highlight divergent routes for thiazolidine-4-carboxylic acid derivatives .
  • Protecting groups : Boc or Fmoc groups (e.g., and ) stabilize intermediates during multi-step syntheses .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question

  • Combined techniques : Use HPLC (purity >98%), elemental analysis (C, H, N, S within ±0.4% of theoretical), and 1^1H NMR (integration ratios) .
  • Thermogravimetric analysis (TGA) : Confirm the absence of solvent residues (weight loss <1% up to 150°C) .

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